molecular formula C9H7Cl3INO B13748709 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide CAS No. 23627-14-7

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

Katalognummer: B13748709
CAS-Nummer: 23627-14-7
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: WFHRPYQOBHRCTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide is an organic compound with the molecular formula C10H8Cl3INO This compound is characterized by the presence of iodine, methyl, and trichlorophenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with iodoacetic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4,5-trichloroaniline and iodoacetic acid.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds such as:

  • 2-Iodo-N-methyl-N-(2,4-dichlorophenyl)acetamide
  • 2-Iodo-N-methyl-N-(2,5-dichlorophenyl)acetamide
  • 2-Iodo-N-methyl-N-(3,4,5-trichlorophenyl)acetamide

These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring

Eigenschaften

CAS-Nummer

23627-14-7

Molekularformel

C9H7Cl3INO

Molekulargewicht

378.4 g/mol

IUPAC-Name

2-iodo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C9H7Cl3INO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3

InChI-Schlüssel

WFHRPYQOBHRCTE-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.